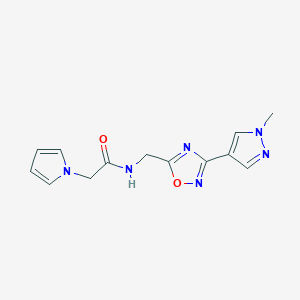

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide

Descripción

N-((3-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 1-methyl-pyrazole moiety at the 3-position. The oxadiazole ring is linked via a methylene bridge to an acetamide group bearing a pyrrole ring. Its unique combination of electron-rich pyrrole and rigid oxadiazole-pyrazole systems may confer distinct physicochemical and binding properties compared to analogues.

Propiedades

IUPAC Name |

N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-pyrrol-1-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N6O2/c1-18-8-10(6-15-18)13-16-12(21-17-13)7-14-11(20)9-19-4-2-3-5-19/h2-6,8H,7,9H2,1H3,(H,14,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIKHXNGJLYXKSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)CN3C=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : The synthesis of N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide involves several steps. The process starts with the formation of the oxadiazole ring, which is typically synthesized through cyclization reactions involving appropriate hydrazides and carboxylic acids. Following this, the pyrazole ring is introduced through various condensation and cyclization reactions. The final step involves coupling the resulting intermediate with a pyrrole-containing acetamide, employing common coupling agents like EDCI or DCC.

Industrial Production Methods: : On an industrial scale, the synthesis of such complex heterocyclic compounds can involve continuous flow chemistry techniques to enhance efficiency and yield. Optimized reaction conditions including temperature, solvent choice, and catalyst concentration are paramount.

Análisis De Reacciones Químicas

Types of Reactions: : This compound can undergo several types of reactions:

Oxidation: : Given its heterocyclic nature, it can undergo selective oxidation reactions, especially at the pyrazole moiety.

Reduction: : The compound can be reduced under hydrogenation conditions, potentially reducing double bonds or nitro groups if present.

Substitution: : The molecule is prone to substitution reactions, particularly at the 1H-pyrrol-1-yl moiety, where electrophilic substitution can occur.

Common Reagents and Conditions

Oxidation: : Oxidizing agents like potassium permanganate or PCC.

Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or other suitable catalysts.

Substitution: : Halogenating agents such as NBS for bromination or chlorination reactions.

Major Products Formed: : Products vary based on reaction type. Oxidation can introduce carbonyl groups, reduction can lead to saturation of double bonds, and substitution can yield halogenated derivatives.

Aplicaciones Científicas De Investigación

The compound has a myriad of applications across different fields:

Chemistry: : Utilized as a building block for synthesizing more complex molecular structures due to its reactive heterocyclic components.

Medicine: : Investigated for pharmacological properties; its heterocyclic nature suggests potential for antimicrobial, anti-inflammatory, or anticancer activities.

Industry: : Potential use as an intermediate in the synthesis of dyes, agrochemicals, and advanced materials.

Mecanismo De Acción

The mechanism of action: : depends heavily on the molecular context in which it is used. In biological systems, its multiple heterocycles could interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The molecule could interact with specific proteins via hydrogen bonding, pi-stacking, or other interactions due to its complex structure.

Molecular Targets and Pathways: : Likely targets include enzymes involved in metabolic pathways or receptors within cellular signaling networks. Detailed studies would be needed to elucidate the exact pathways and targets.

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Oxadiazole Derivatives with Varied Aromatic Substitutents

- Compound 11as (2-(4-Chlorophenoxy)-N-isopropyl-N-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide): The oxadiazole 3-position is substituted with pyridin-3-yl, contrasting with the target compound’s 1-methyl-pyrazole. The acetamide side chain includes a 4-chlorophenoxy group, which introduces halogenated aromaticity versus the target’s pyrrole. Key Differences: Pyridine’s basicity vs. pyrazole’s neutrality may alter solubility and target interactions.

Compound 12a (N-Isobutyl-N-((3-p-tolyl-1,2,4-oxadiazol-5-yl)methyl)-2-(p-tolyloxy)acetamide):

Oxadiazole-Propanamide Hybrids

- Z2194302854 (3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)propanamide): Shares a 1-methyl-pyrazole substituent but links the oxadiazole to a pyrimidine via a propanamide spacer.

Pyrrole-Oxadiazole Hybrids

- 2-{2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-fluorophenyl)acetamide: Incorporates a benzodioxolyl group on the oxadiazole and a fluorophenyl acetamide.

Physicochemical and Pharmacological Insights

Isomerism and Stability

- Compounds 11as , 12a , and 12b exhibit isomer ratios (e.g., 4:1 or 2:1 in ¹H NMR), likely due to restricted rotation around the amide bond. The target compound’s pyrrole-acetamide may exhibit similar isomerism, impacting conformational stability .

Bioactivity Considerations

- While specific data for the target compound are lacking, 11as and 12a are proteasome inhibitors, implying that oxadiazole-acetamide scaffolds have affinity for enzymatic targets. The pyrrole group in the target compound may enhance π-π stacking with aromatic residues in active sites compared to chlorophenoxy or tolyloxy groups .

Table: Comparative Analysis of Key Analogues

Actividad Biológica

The compound N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide represents a novel class of bioactive molecules due to its unique structural features, which include a pyrazole moiety, an oxadiazole ring, and a pyrrole derivative. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of this compound can be represented as follows:

Structural Features

- Pyrazole ring : Contributes to the compound's ability to interact with biological targets.

- Oxadiazole ring : Known for its role in enhancing the pharmacological profile of compounds.

- Pyrrole moiety : Often associated with various biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Research indicates that compounds containing oxadiazole and pyrazole rings exhibit significant anticancer properties. For instance:

- A study demonstrated that derivatives of oxadiazole showed potent cytotoxic effects against various cancer cell lines, suggesting that the incorporation of these moieties can enhance antitumor activity .

Antimicrobial Properties

The presence of both the pyrazole and oxadiazole rings in the compound has been linked to antimicrobial activity. Compounds with similar structures have shown effectiveness against a range of bacterial strains:

- Electron-withdrawing groups at specific positions have been found to increase antimicrobial potency against Gram-positive and Gram-negative bacteria .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor proliferation.

- Cell Cycle Arrest : It could induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, contributing to oxidative stress in cancer cells.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

- Substituent Effects : The presence of electron-donating or electron-withdrawing groups significantly affects the activity profile. For example, substituents at the para position on the phenyl ring can modulate both anticancer and antimicrobial activities .

| Substituent Type | Effect on Activity |

|---|---|

| Electron-donating | Increases anticancer potential |

| Electron-withdrawing | Enhances antimicrobial properties |

Case Study 1: Anticancer Activity

In a study involving various derivatives of oxadiazoles and pyrazoles, it was found that compounds similar to this compound exhibited IC50 values in the micromolar range against human cancer cell lines. This suggests significant potential for further development as anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another study reported that a series of oxadiazole derivatives demonstrated substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. The findings indicated that modifications to the core structure can lead to enhanced efficacy against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.